
5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8,4’-Trihydroxy-7-methoxyflavone 8-O-glucoside: is a natural flavonoid compoundThis compound is characterized by its molecular formula C22H22O11 and a molecular weight of 462.4 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of 5,8,4’-Trihydroxy-7-methoxyflavone 8-O-glucoside typically involves the glycosylation of 5,8,4’-Trihydroxy-7-methoxyflavone. This process can be achieved through various methods, including enzymatic glycosylation or chemical glycosylation using glycosyl donors and catalysts .
Industrial Production Methods: : Industrial production of this compound often involves the extraction from natural sources, such as plants belonging to the Acanthaceae family. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Substitution reactions can occur at various positions on the flavone ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products: : The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 5,8,4’-Trihydroxy-7-methoxyflavone 8-O-glucoside .
Wissenschaftliche Forschungsanwendungen
Chemistry: : In chemistry, this compound is used as a reference standard for the identification and quantification of flavonoids in plant extracts. It is also used in the synthesis of other flavonoid derivatives .
Biology: : In biological research, 5,8,4’-Trihydroxy-7-methoxyflavone 8-O-glucoside is studied for its antioxidant properties. It is used to investigate the mechanisms of oxidative stress and its impact on cellular functions .
Medicine: : In medicine, this compound is explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. It is used in preclinical studies to evaluate its efficacy and safety .
Industry: : In the industrial sector, 5,8,4’-Trihydroxy-7-methoxyflavone 8-O-glucoside is used in the formulation of dietary supplements and functional foods due to its health benefits .
Wirkmechanismus
The mechanism of action of 5,8,4’-Trihydroxy-7-methoxyflavone 8-O-glucoside involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes, receptors, and signaling pathways involved in oxidative stress, inflammation, and cell proliferation . For example, it inhibits the activity of adenosine 3’,5’-cyclic monophosphate phosphodiesterase, leading to increased levels of cyclic AMP and subsequent activation of protein kinase A .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,7,4’-Trihydroxy-8-methoxyflavanone (Caldomomin): This compound shares a similar flavonoid structure but differs in the position of the methoxy group.
7,3’,4’-Tri-O-methylluteolin (5-Hydroxy-3’,4’,7-trimethoxyflavone): This compound has additional methoxy groups, leading to different biological activities.
Uniqueness: : 5,8,4’-Trihydroxy-7-methoxyflavone 8-O-glucoside is unique due to its specific glycosylation at the 8-O position, which imparts distinct biological properties and enhances its solubility and stability compared to other similar flavonoids .
Eigenschaften
Molekularformel |
C22H22O11 |
|---|---|
Molekulargewicht |
462.4 g/mol |
IUPAC-Name |
5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C22H22O11/c1-30-14-7-12(26)16-11(25)6-13(9-2-4-10(24)5-3-9)31-21(16)20(14)33-22-19(29)18(28)17(27)15(8-23)32-22/h2-7,15,17-19,22-24,26-29H,8H2,1H3/t15-,17-,18+,19-,22+/m1/s1 |
InChI-Schlüssel |
VEFXIXFPSFIBMM-LNBCOLIQSA-N |
Isomerische SMILES |
COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Kanonische SMILES |
COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


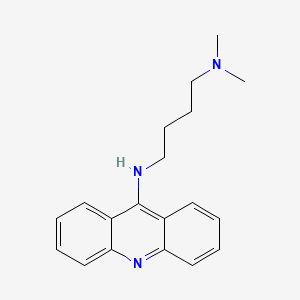

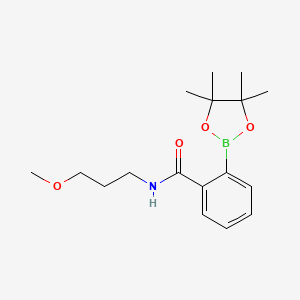
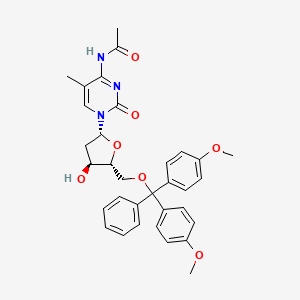
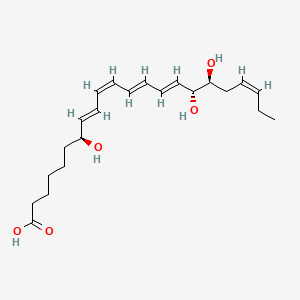
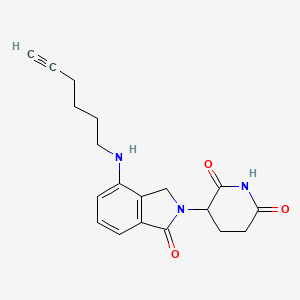
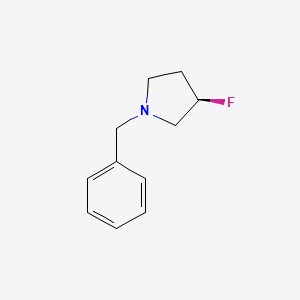
![[6-[[(9E,15E)-1,7-dihydroxy-5-(5-hydroxy-4,6-dimethyl-7-oxononan-2-yl)-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] carbamate](/img/structure/B14759302.png)

![[S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14759323.png)
![(2S)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate](/img/structure/B14759326.png)
![5-Amino-2-[2-(4-nitrophenyl)vinyl]cyclohexa-2,4-diene-1,1-disulfonic acid](/img/structure/B14759327.png)
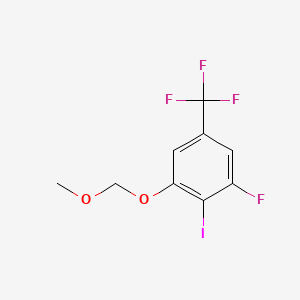
![2-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]ethan-1-ol](/img/structure/B14759334.png)
